molecular formula C6H12S B2617308 (1-Methylcyclobutyl)methanethiol CAS No. 1866468-28-1

(1-Methylcyclobutyl)methanethiol

Cat. No. B2617308
M. Wt: 116.22
InChI Key: ICRIGOBECLDITC-UHFFFAOYSA-N
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Description

“(1-Methylcyclobutyl)methanethiol” is a chemical compound used in scientific research1. It possesses intriguing properties that make it suitable for studying chemical reactions and synthesis processes1. Its application ranges from catalysis to organic synthesis, offering potential advancements in various scientific fields1.



Synthesis Analysis

The synthesis of “(1-Methylcyclobutyl)methanethiol” is not explicitly mentioned in the search results. However, a related compound, methanethiol, has been synthesized from H2S-rich syngas over Mo-based catalysts2.



Molecular Structure Analysis

The molecular structure of “(1-Methylcyclobutyl)methanethiol” is not explicitly mentioned in the search results. However, a related compound, methanethiol, has been studied extensively. B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol34.



Chemical Reactions Analysis

The specific chemical reactions involving “(1-Methylcyclobutyl)methanethiol” are not explicitly mentioned in the search results. However, a related compound, methanethiol, has been studied. The thermodynamic product of the dehydration reaction of 1-methylcyclobutan-1-ol is 1-methylcyclobut-1-ene, not methylenecyclobutane5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Methylcyclobutyl)methanethiol” are not explicitly mentioned in the search results. However, the molecular weight of “(1-Methylcyclobutyl)methanethiol” is 116.237.


Scientific Research Applications

Methane Monooxygenase Catalyzed Oxygenation

A pivotal study explored the methane monooxygenase enzyme's ability to catalyze the oxygenation of 1,1-dimethylcyclopropane, leading to the production of products including (1-methylcyclopropyl)methanol, 3-methyl-3-buten-1-ol, and 1-methyl-cyclobutanol. This research highlighted the enzyme's role in inserting oxygen into carbon-hydrogen bonds of alkanes, with implications for understanding radical and carbocationic intermediates in such reactions (Ruzicka et al., 1990).

Radical Clock Substrate Probes

Another investigation employed mechanistic probes to study the hydroxylation of hydrocarbons by methane monooxygenase, shedding light on the formation of radical intermediates in the enzyme's catalytic cycle (Liu et al., 1993). This research contributes to our understanding of enzyme mechanisms involved in hydrocarbon oxidation.

Gas Hydrate Stability and Methane Storage

Research on the stability boundaries of gas hydrates, particularly with methane-structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane, reveals significant insights into pressure reductions and the potential for methane storage applications (Nakamura et al., 2003).

Methanogenic Biodegradation

A study on the methanogenic biodegradation of two-ringed polycyclic aromatic hydrocarbons underlines the metabolic pathways in methane-rich environments, such as oil reservoirs and contaminated aquifers. This research points to the degradation capabilities of certain microbial communities towards hydrocarbon pollutants (Berdugo-Clavijo et al., 2012).

Electrocatalytic Reduction of CO2

An innovative approach to the electroreduction of CO2 to CH4 using ultrathin MoTe2 layers and an ionic liquid electrolyte demonstrates a highly efficient method for converting CO2 to methane, contributing to renewable energy solutions (Liu et al., 2018).

Safety And Hazards

The safety and hazards of “(1-Methylcyclobutyl)methanethiol” are not explicitly mentioned in the search results. However, the MSDS (Material Safety Data Sheet) for “(1-Methylcyclobutyl)methanethiol” can be found at Sigma-Aldrich7.


Future Directions

“(1-Methylcyclobutyl)methanethiol” is a chemical compound used in scientific research1. Its intriguing properties make it suitable for studying chemical reactions and synthesis processes1. Its application ranges from catalysis to organic synthesis, offering potential advancements in various scientific fields1. Therefore, it can be expected that future research will continue to explore its properties and potential applications.


Please note that the information provided is based on the available search results and may not fully cover all aspects of “(1-Methylcyclobutyl)methanethiol”. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(1-methylcyclobutyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRIGOBECLDITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylcyclobutyl)methanethiol

CAS RN

1866468-28-1
Record name (1-methylcyclobutyl)methanethiol
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